

# Spectroscopic Profile of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Technical Guide

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## Compound of Interest

Compound Name: (R)-Octahydro-pyrido[1,2-A]pyrazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Octahydro-pyrido[1,2-A]pyrazine**. Due to the limited availability of public domain experimental data for this specific enantiomer, this document focuses on presenting available data for analogous structures to provide a valuable reference point. The guide details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the available data in a structured format for comparative analysis.

## Introduction

**(R)-Octahydro-pyrido[1,2-A]pyrazine** is a bicyclic diamine with the molecular formula  $C_8H_{16}N_2$  and a molecular weight of 140.23 g/mol <sup>[1]</sup> Its structure is a key scaffold in medicinal chemistry, notably in the development of  $\mu$ -opioid receptor antagonists.<sup>[2][3][4]</sup> A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, characterization, and application in drug discovery and development.

While specific experimental spectra for **(R)-Octahydro-pyrido[1,2-A]pyrazine** are not readily available in the public domain, certificates of analysis for commercially available samples state that the spectroscopic data are consistent with the proposed structure.<sup>[5]</sup> This guide compiles data from structurally related compounds to infer the expected spectral features.

## Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for key analogs of (R)-Octahydro-pyrido[1,2-A]pyrazine.

### Table 1: <sup>1</sup>H NMR Spectral Data of Pyrido[1,2-a]pyrazine Analogs

Compound	Solvent	Chemical Shift (δ) ppm
(R)-Octahydro-pyrido[1,2-A]pyrazine	-	Consistent with structure. Specific chemical shift values and multiplicities are not detailed in the available certificate of analysis. <sup>[5]</sup>

Note: Inferred shifts for the octahydropyrido[1,2-a]pyrazine core would likely appear in the aliphatic region, typically between 1.5 and 4.0 ppm.

### Table 2: <sup>13</sup>C NMR Spectral Data of Pyrido[1,2-a]pyrazine Analogs

Compound	Solvent	Chemical Shift (δ) ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-	Not Specified	Not available in the provided data. The compound is indexed in the NIST WebBook, but the publicly available data does not include <sup>13</sup> C NMR information. <sup>[5]</sup>

Note: Expected <sup>13</sup>C NMR signals for the aliphatic carbons of the octahydropyrido[1,2-a]pyrazine skeleton would generally fall in the range of 20-70 ppm.

### Table 3: Significant IR Absorption Bands of Pyrido[1,2-a]pyrazine Analogs

Compound	Sample Phase	Significant Absorption Bands (cm <sup>-1</sup> )	Functional Group Assignment
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one	-	Expected strong absorption in the 1650-1700 cm <sup>-1</sup> region.[5]	Amide C=O stretch
Pyrazine	Solid Argon	Multiple bands reported, characteristic of the aromatic ring structure.[6]	Aromatic C-H and ring vibrations

Note: For **(R)-Octahydro-pyrido[1,2-A]pyrazine**, which lacks a carbonyl group and aromaticity, the IR spectrum would be dominated by C-H stretching vibrations (aliphatic) typically in the 2850-3000 cm<sup>-1</sup> region, and C-N stretching vibrations around 1000-1200 cm<sup>-1</sup>.

**Table 4: Mass Spectrometry Data of Pyrido[1,2-a]pyrazine Analogs**

Compound	Ionization Method	[M+H] <sup>+</sup> (m/z)	Molecular Weight (g/mol)
(R)-Octahydro-pyrido[1,2-A]pyrazine	-	-	140.23[1]
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one	-	-	154.21[5]

Note: The mass spectrum of **(R)-Octahydro-pyrido[1,2-A]pyrazine** is expected to show a molecular ion peak corresponding to its molecular weight.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of **(R)-Octahydro-pyrido[1,2-A]pyrazine** and its analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: NMR spectra are typically recorded on a spectrometer such as a Bruker Avance Neo 400 MHz instrument or equivalent.[\[7\]](#)
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O).
- Data Acquisition:
  - For <sup>1</sup>H NMR, the spectral width is generally set to 10-15 ppm.
  - For <sup>13</sup>C NMR, the spectral width is typically in the range of 200-220 ppm.
  - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[\[5\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to yield the frequency domain spectrum.[\[5\]](#) Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[\[5\]](#)
- Sample Preparation:
  - Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

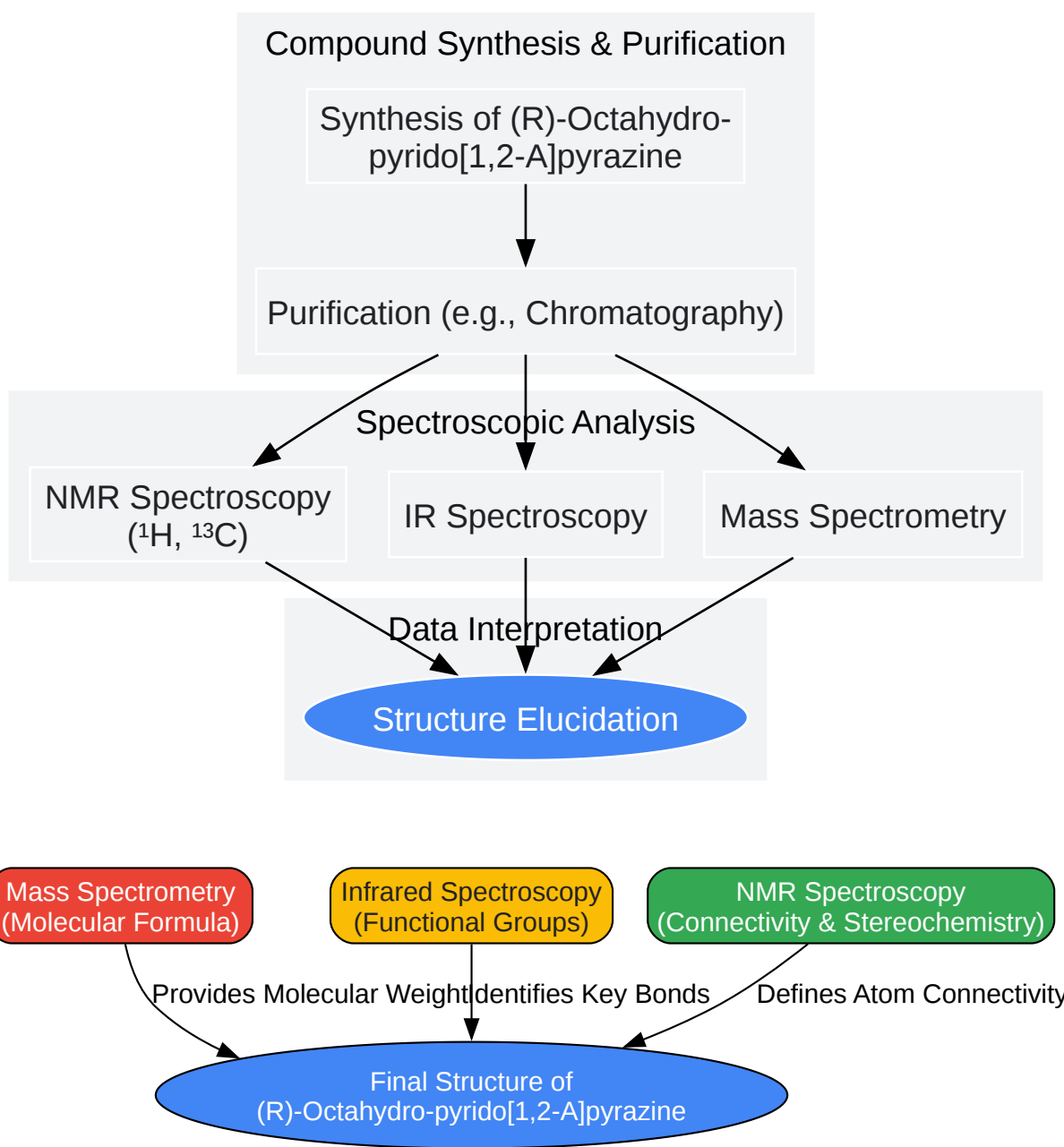
- KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[5]
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ . [5]
- Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, such as a Thermo Finnigan LCQ-Deca XP-PLUS ion trap or an Agilent Q-ToF G6545B, is used.[7]
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[5]
- Ionization: The sample molecules are ionized using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[5]
- Data Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions are analyzed to determine the molecular weight and deduce the structure.

## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.



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